1,2-O-Isopropylidene-alpha-D-xylofuranose
Overview
Description
Synthesis Analysis
The synthesis of 1,2-O-Isopropylidene-alpha-D-xylofuranose involves protective group chemistry, starting from D-xylose. Protective groups are employed to temporarily mask functional groups within a molecule, preventing unwanted reactions and facilitating the desired transformation of other sites within the molecule. For instance, the synthesis of D-xylose labeled with tritium in the 5 position, and its derivatives, showcases the utility of 1,2-O-Isopropylidene-alpha-D-xylofuranose in synthesizing labeled compounds for research purposes (Bochkov & Rodionov, 1975).
Molecular Structure Analysis
The crystal and molecular structure of 1,2-O-isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose reveals a dimeric form in the crystalline state, demonstrating the compound's ability to undergo self-aldol condensation to form a cyclic acetal-hemiacetal structure. This structural feature is significant as it influences the reactivity and the type of reactions the compound can undergo (Shalaby, Fronczek, & Younathan, 1994).
Chemical Reactions and Properties
1,2-O-Isopropylidene-alpha-D-xylofuranose undergoes various chemical reactions, including catalytic enantioselective reactions, showcasing its role as a chiral catalyst. The compound's derivatives have been used to catalyze enantioselective additions of diethylzinc to aldehydes, highlighting its application in asymmetric synthesis (Cho & Kim, 1996).
Scientific Research Applications
It is used in the synthesis of D-xylose-5-3H and its derivatives, which are significant for scientific research applications (Bochkov & Rodionov, 1975).
The compound is also involved in the synthesis of cyclic dienes, α-chloronitroso compounds, and (+)-epibatidine (Hall et al., 2000).
It is used for synthesizing 1-deoxy-d-xylulose, a key metabolite in the methylerythritol phosphate pathway for isoprenoid biosynthesis (Hoeffler et al., 2001).
The compound is utilized in the alkylation of partially protected xylofuranoses and tetritols with tridecafluoroheptyl oxirane (Kefurt et al., 2001).
It has applications in studying unusual cyclization mechanisms and regioselective ring opening (Cooke et al., 1992).
It serves as a precursor for the synthesis of highly condensed cyclic carbohydrates (Cordeiro et al., 2007).
Its derivatives are useful for studying the structure and conformation of the furanose ring in complexes (Burnett et al., 1996).
It is used in protecting one aldehyde group of o-phthalaldehyde, leading to separable diastereoisomers and enantiomerically pure nucleoside analogues (Ewing et al., 2000).
It can be a carbohydrate intermediate for achieving skeletal diversity and as a starting agent for the production of new analogues and drugs (Cordeiro et al., 2006).
The compound offers a novel route for forming carbon-phosphorus bonds and synthesizing various compounds (Seo, 1983).
Its derivatives are highly effective chiral catalysts for the addition of diethylzinc to aliphatic and aromatic aldehydes (Cho & Kim, 1996).
It is used in scientific research to study radiation damage in a phosphated sugar (Celalyan-Berthier et al., 1987).
The ring-opening polymerization of 3,5-anhydro-1,2-O-isopropylidene-α-D-xylofuranose leads to the synthesis of [3→5]-D-xylan, a new class of non-hydrolyzable polysaccharides (Uryu et al., 1984).
It forms a dimeric cyclic acetal-hemiacetal structure by self aldol condensation (Shalaby et al., 1994).
It is used in chemical reactions to produce various products, such as bis(5-aldo-1,2-O-isopropylidene-α-D-xylo-pentofuranose) (Inch, 1967).
1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose derived from it is used in the synthesis of antithrombotic agents (Bozo et al., 1998).
The diphosphine 3,5-dideoxy-1,2-O-isopropylidene-3,5-bis(di(2-methoxyphenyl)phosphanyl)-alpha-D-xylofuranose is synthesized for use in palladium(II) complexes as catalyst precursors in co- and terpolymerization (Muñoz-Moreno et al., 2008).
The orientation of the tosyl side-chain in 1,2-O-isopropylidene-5-O-p-tosyl-α-D-xylofuranose and its derivatives has been studied (Cox et al., 1997).
Its reduction with lithium aluminum deuteride led to 5-deuterio-D-xylose, which was further degraded to 1-deuterioethanol (Lemieux & Howard, 1963).
The Mitsunobu reaction with 1,2-O-isopropylidene-α-D-xylofuranose mediated by zinc salts produces desired products at C-5 in good yields (Moravcova et al., 2000).
Safety And Hazards
Future Directions
The search for novel antihyperglycemic drugs is intense, and D-xylose, a derivative of 1,2-O-Isopropylidene-alpha-D-xylofuranose, has been found to increase the rate of glucose transport in a non-insulin-dependent manner in rat and human myotubes in vitro . This suggests potential future directions in the development of new treatments for type 2 diabetes mellitus.
properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUQZVBVVJJRKM-XZBKPIIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885111 | |
Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-O-Isopropylidene-alpha-D-xylofuranose | |
CAS RN |
20031-21-4 | |
Record name | 1,2-O-Isopropylidene-α-D-xylofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20031-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020031214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .alpha.-D-Xylofuranose, 1,2-O-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-D-Xylofuranose, 1,2-O-(1-methylethylidene) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.646 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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